molecular formula C9H13N3O B2606526 N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide CAS No. 1697092-67-3

N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide

Cat. No. B2606526
CAS RN: 1697092-67-3
M. Wt: 179.223
InChI Key: RTDAGDDLHBOXMQ-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in various physiological and pathological processes. MPEP has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.

Mechanism of Action

N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5 receptors, which are widely distributed in the central nervous system. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the release of glutamate, a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and neuroinflammation. It has also been shown to improve cognitive function and reduce anxiety- and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide has several advantages for laboratory experiments, including its selectivity for mGluR5 receptors, its well-defined mechanism of action, and its availability in pure form. However, it also has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.

Future Directions

There are several future directions for research on N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide and its potential therapeutic applications. These include the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 receptors in other neurological and psychiatric disorders, and the exploration of combination therapies that target multiple receptors and signaling pathways. Additionally, the use of N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide as a tool to study the role of mGluR5 receptors in synaptic plasticity and neuronal excitability could lead to a better understanding of the underlying mechanisms of several neurological and psychiatric disorders.

Synthesis Methods

N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide can be synthesized using a multi-step procedure starting from 5-amino-1-methyl-1H-pyrazole. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is then reacted with acryloyl chloride in the presence of a base to yield the desired product, N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide has been used in various scientific research studies to investigate the role of mGluR5 receptors in different physiological and pathological conditions. It has been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction.

properties

IUPAC Name

N-[2-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-9(13)10-6-4-8-5-7-11-12(8)2/h3,5,7H,1,4,6H2,2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDAGDDLHBOXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide

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